molecular formula C21H21ClN4O2 B3730831 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone

6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone

Cat. No. B3730831
M. Wt: 396.9 g/mol
InChI Key: VIMPUDIACUIMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potential therapeutic agent that has gained significant attention in the pharmaceutical industry due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, it has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including DNA topoisomerase II and cyclin-dependent kinases. Additionally, the compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to modulate neurotransmitter release in the brain, leading to potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in lab experiments is its diverse biological activities. The compound has been shown to exhibit activity against a wide range of diseases, making it a potential therapeutic agent for various conditions. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone. One potential direction is the investigation of the compound's activity against other diseases, such as viral infections and metabolic disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and molecular targets. Furthermore, the development of more potent analogs of the compound may lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.

Scientific Research Applications

6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-28-19-5-3-2-4-18(19)25-10-12-26(13-11-25)21-23-17(14-20(27)24-21)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMPUDIACUIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone

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